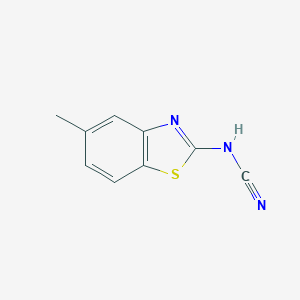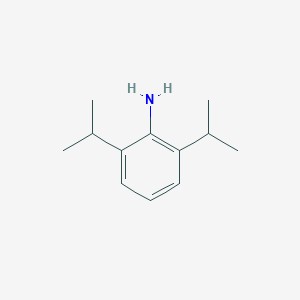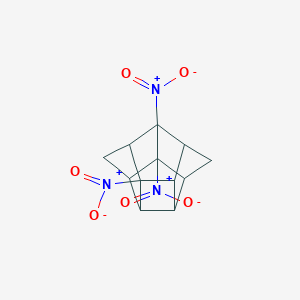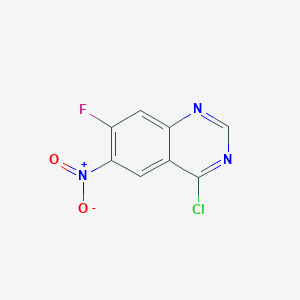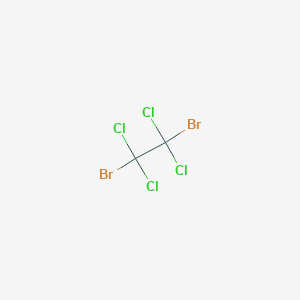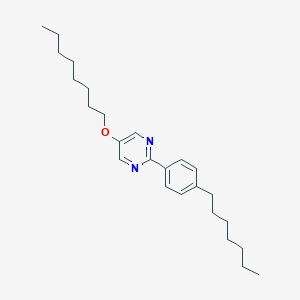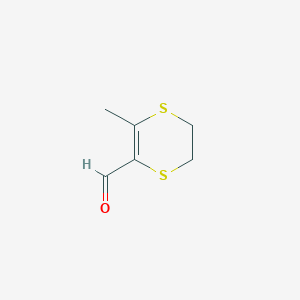
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, also known as MDDC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dithiin family of compounds, which are known for their unique chemical and physical properties. MDDC has been found to exhibit a range of biological activities, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is not fully understood, but several studies have provided insight into its biological activity. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been shown to interact with several key enzymes and proteins in the body, including various kinases and phosphatases. These interactions may be responsible for the compound's anti-cancer and neuroprotective properties.
Effets Biochimiques Et Physiologiques
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects. These effects may be responsible for some of the compound's therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized, making it readily available for use in research. Additionally, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been extensively studied, and its biological activity is well understood. However, there are also limitations to the use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in laboratory experiments. One limitation is that the compound may not be effective in all types of cancer or neurological disorders. Additionally, the compound may have side effects or toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. One area of interest is the development of new synthesis methods for the compound, which may improve its availability and reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, and to identify its potential therapeutic targets. Finally, more studies are needed to explore the potential use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in combination with other drugs or therapies, which may enhance its efficacy in treating various diseases.
Méthodes De Synthèse
The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is a complex process that involves several steps. One common method for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sulfur and hydrogen sulfide. The resulting compound is then oxidized to produce 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. Other methods for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde have also been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been studied extensively for its potential applications in scientific research. One area of research where 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has shown promise is in the study of cancer. Several studies have shown that 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has anti-cancer properties, and may be effective in treating various types of cancer. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease, as well as other neurological disorders.
Propriétés
Numéro CAS |
122138-88-9 |
|---|---|
Nom du produit |
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde |
Formule moléculaire |
C6H8OS2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3 |
Clé InChI |
FUKFNNHBXDYTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCS1)C=O |
SMILES canonique |
CC1=C(SCCS1)C=O |
Synonymes |
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



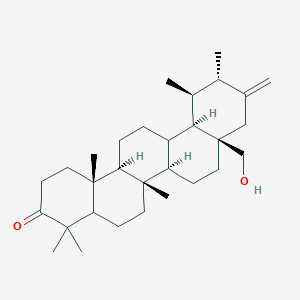
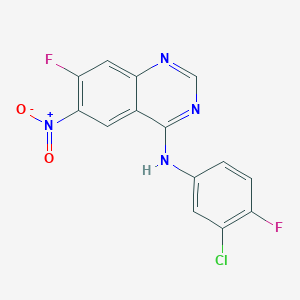
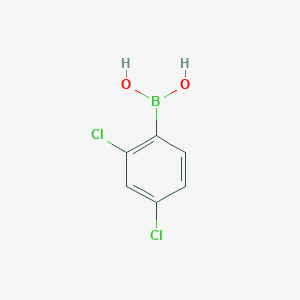
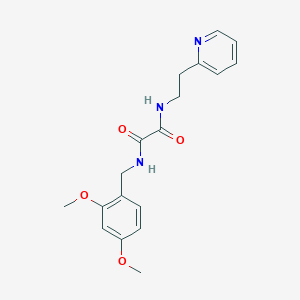
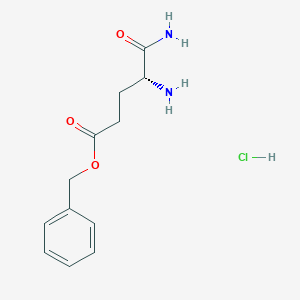
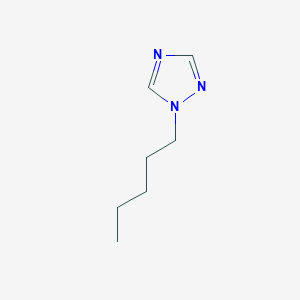
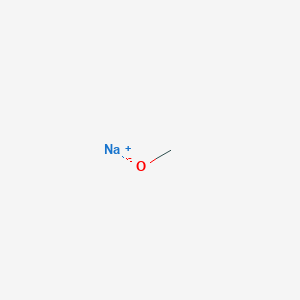
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
